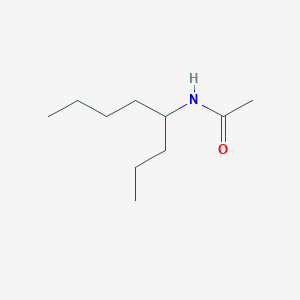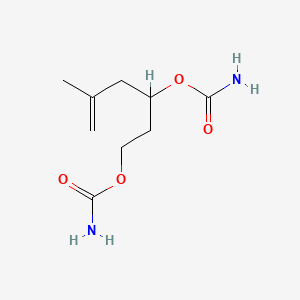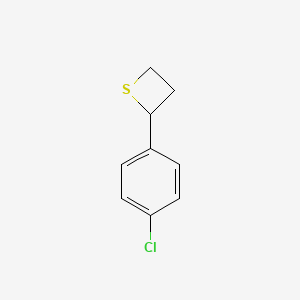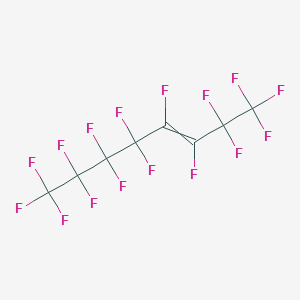
1,1,1,3,3,3-Hexafluoro-2-hydroperoxypropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,3,3,3-Hexafluoro-2-hydroperoxypropan-2-ol is a fluorinated organic compound known for its unique chemical properties It is characterized by the presence of six fluorine atoms, which impart significant stability and reactivity to the molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-hydroperoxypropan-2-ol typically involves the reaction of hexafluoroacetone with hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired hydroperoxide product. The general reaction can be represented as follows:
CF3COCF3+H2O2→CF3C(OH)(OOH)CF3
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,3,3,3-Hexafluoro-2-hydroperoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroperoxide group can participate in oxidation reactions, leading to the formation of corresponding ketones or alcohols.
Reduction: Reduction of the hydroperoxide group can yield alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of hexafluoroacetone or hexafluoroisopropanol.
Reduction: Formation of hexafluoroisopropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1,1,3,3,3-Hexafluoro-2-hydroperoxypropan-2-ol has several applications in scientific research:
Biology: Investigated for its potential use in biochemical assays and as a probe for studying oxidative stress.
Medicine: Explored for its potential therapeutic applications, particularly in the development of fluorinated pharmaceuticals.
Industry: Utilized in the production of advanced materials, including fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-hydroperoxypropan-2-ol involves its ability to participate in redox reactions. The hydroperoxide group can undergo homolytic or heterolytic cleavage, generating reactive oxygen species (ROS) or other intermediates. These intermediates can interact with various molecular targets, including enzymes and cellular components, leading to oxidative modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated structure but lacking the hydroperoxide group.
Hexafluoroacetone: Another fluorinated compound used in organic synthesis.
Trifluoroacetic acid: A commonly used fluorinated reagent in organic chemistry.
Uniqueness
1,1,1,3,3,3-Hexafluoro-2-hydroperoxypropan-2-ol is unique due to the presence of both fluorine atoms and a hydroperoxide group. This combination imparts distinct reactivity and stability, making it valuable for specific applications that require both oxidative and fluorinated properties.
Propriétés
Numéro CAS |
32751-01-2 |
|---|---|
Formule moléculaire |
C3H2F6O3 |
Poids moléculaire |
200.04 g/mol |
Nom IUPAC |
1,1,1,3,3,3-hexafluoro-2-hydroperoxypropan-2-ol |
InChI |
InChI=1S/C3H2F6O3/c4-2(5,6)1(10,12-11)3(7,8)9/h10-11H |
Clé InChI |
HIQGIIMAEPEBRI-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)(F)F)(C(F)(F)F)(O)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


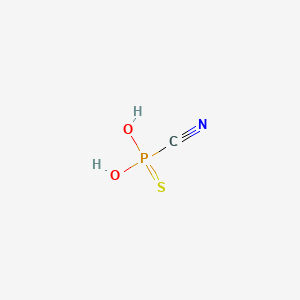
![1-(1-Phenylpyrazolo[4,3-b]quinoxalin-3-yl)butane-1,2,3,4-tetrol](/img/structure/B14691111.png)
![2,5,7,8,9-Pentaoxabicyclo[4.2.1]nonane-3,4-diamine](/img/structure/B14691131.png)
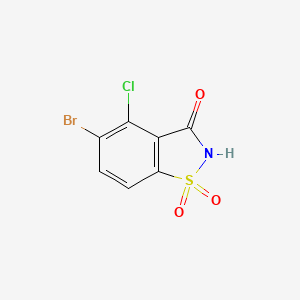
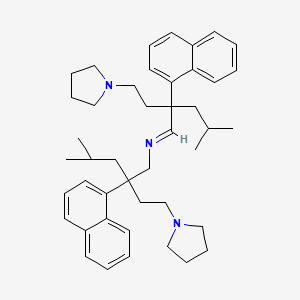

![{[(Methylstannyl)oxy]sulfinyl}oxidanide](/img/structure/B14691167.png)
![Carbamic acid, [4-[(2-thiazolylamino)sulfonyl]phenyl]-, methyl ester](/img/structure/B14691181.png)
